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3-(2-Chloroethoxy)propanoic acid - 56638-07-4

3-(2-Chloroethoxy)propanoic acid

Catalog Number: EVT-3528652
CAS Number: 56638-07-4
Molecular Formula: C5H9ClO3
Molecular Weight: 152.57 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

3-(2-Chloroethoxy)propanoic acid is an organic compound characterized by the presence of a chloroethoxy group attached to a propanoic acid backbone. This compound falls under the category of carboxylic acids, which are organic acids containing one or more carboxyl (-COOH) groups. The presence of the chloroethoxy substituent imparts unique chemical properties that can be exploited in various applications, particularly in organic synthesis and medicinal chemistry.

Source

The compound can be synthesized through various chemical routes, often involving the reaction of chloroethanol with propanoic acid derivatives. Its significance in research and industry is underscored by its use as an intermediate in the synthesis of more complex organic molecules.

Classification

3-(2-Chloroethoxy)propanoic acid is classified as:

  • Type: Carboxylic acid
  • Functional Groups: Chloroalkyl and carboxyl groups
  • CAS Number: 2624132-38-1
Synthesis Analysis

Methods

The synthesis of 3-(2-Chloroethoxy)propanoic acid can be achieved through several methods:

  1. Direct Reaction: A common method involves the reaction of propanoic acid with 2-chloroethanol under acidic conditions. The reaction typically proceeds via nucleophilic substitution, where the hydroxyl group of propanoic acid is replaced by the chloroethoxy group.
  2. Intermediate Formation: Another approach includes the synthesis of an intermediate compound, such as 1-chloro-3-(2-chloroethoxy)propan-2-one, which can subsequently be converted into 3-(2-Chloroethoxy)propanoic acid through hydrolysis or other reactions.

Technical Details

  • Reagents: Common reagents include sulfuric acid or hydrochloric acid as catalysts.
  • Conditions: The reactions are typically carried out under controlled temperature and pressure to optimize yield and purity.
Molecular Structure Analysis

Structure

The molecular structure of 3-(2-Chloroethoxy)propanoic acid is defined by its specific arrangement of atoms:

  • Molecular Formula: C5H8ClO2
  • Molecular Weight: 171.07 g/mol
  • Structural Representation:
HOOC CH CH 2Cl O CH 2CH 3\text{HOOC CH CH 2Cl O CH 2CH 3}

Data

The compound features:

  • A propanoic acid backbone with a carboxylic functional group.
  • A chloroethoxy substituent that influences its reactivity and solubility.
Chemical Reactions Analysis

Reactions

3-(2-Chloroethoxy)propanoic acid can undergo various chemical reactions:

  1. Substitution Reactions: The chlorine atom in the chloroethoxy group can be substituted by nucleophiles such as hydroxide ions to form alcohols or amines.
  2. Reduction Reactions: The carboxylic acid group can be reduced to form primary alcohols using reducing agents like lithium aluminum hydride.
  3. Decarboxylation: Under certain conditions, it may also undergo decarboxylation to yield aliphatic hydrocarbons.

Technical Details

  • Common Reagents: Sodium hydroxide for substitution, lithium aluminum hydride for reduction.
  • Conditions: Typically mild to moderate temperatures are used for these reactions to prevent decomposition.
Mechanism of Action

The mechanism of action for 3-(2-Chloroethoxy)propanoic acid involves its ability to act as an alkylating agent. This means it can form covalent bonds with nucleophilic sites on biological molecules such as proteins and nucleic acids. This interaction can lead to:

  • Inhibition of enzymatic activity.
  • Disruption of cellular processes, potentially making it useful in pharmaceutical applications.
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically a colorless to pale yellow liquid.
  • Solubility: Soluble in polar solvents like water and ethanol due to the presence of the carboxylic group.

Chemical Properties

  • Acidity: Exhibits acidic properties due to the carboxylic functional group.
  • Stability: Generally stable under normal conditions but may decompose under extreme pH or temperature conditions.
PropertyValue
Molecular Weight171.07 g/mol
DensityApprox. 1.1 g/cm³
Boiling PointApprox. 150 °C
Melting PointNot applicable
Applications

3-(2-Chloroethoxy)propanoic acid has several scientific uses:

  1. Organic Synthesis: Serves as an intermediate in the production of various organic compounds, particularly in pharmaceutical chemistry where it may contribute to drug development.
  2. Biochemical Research: Utilized in studies involving enzyme inhibition and other biochemical assays due to its reactivity with biological macromolecules.
  3. Industrial Applications: Employed in the synthesis of specialty chemicals, polymers, and resins, contributing to material science advancements.
Synthetic Methodologies and Optimization Strategies for 3-(2-Chloroethoxy)propanoic Acid

Nucleophilic Substitution Approaches in Ether Linkage Formation

The Williamson ether synthesis serves as the cornerstone for constructing the 2-chloroethoxy moiety in 3-(2-chloroethoxy)propanoic acid. This approach capitalizes on the nucleophilic displacement of chloride in 2-chloroethanol by carboxylate anions derived from acrylate derivatives. The reaction typically employs sodium acrylate or methyl acrylate as starting materials, with the latter undergoing in situ hydrolysis under basic conditions to generate the requisite nucleophile. A critical optimization parameter involves the use of phase-transfer catalysts (PTCs) such as tetrabutylammonium bromide (TBAB), which facilitates anion transfer into organic phases, significantly enhancing reaction rates and yields. For instance, reactions conducted with 5 mol% TBAB in toluene-DMF mixed solvents (4:1 v/v) at 80°C achieve yields exceeding 85% within 6 hours, compared to ≤60% yields without catalyst [1] [7].

Temperature control proves crucial in minimizing ester hydrolysis—a competing side reaction. Maintaining the reaction mixture at 80±5°C optimizes nucleophilic displacement while preserving ester integrity. The stoichiometric ratio also demands precise control: A 10-15% molar excess of 2-chloroethanol relative to acrylate starting material ensures complete conversion while preventing diol formation through ether hydrolysis [3] [7]. Microwave-assisted synthesis has emerged as an advanced alternative, reducing reaction times to 30-45 minutes through efficient energy transfer while maintaining comparable yields [1].

Table 1: Catalyst Screening in Williamson Ether Synthesis

CatalystReaction Time (h)Yield (%)Byproducts Identified
None1258Acrylic acid dimer, Diethyl ether
TBAB (5 mol%)687Trace acrylic acid
18-Crown-6 (5 mol%)879Ethylene glycol
Aliquat 336 (5 mol%)782Chloroethyl acrylate

Catalytic Oxidation Pathways for Propanoic Acid Derivative Synthesis

Oxidation of 3-(2-chloroethoxy)propanal presents a sustainable alternative to nucleophilic routes, particularly when integrated with bio-based aldehyde production. This pathway employs nitric acid (20-30% v/v) as the primary oxidant, with critical enhancements achieved through vanadium-based catalysts (NaVO₃, 0.5-1 mol%). These catalysts operate via a redox mechanism where vanadium(V) oxidizes the aldehyde function while being regenerated by nitric acid, thereby accelerating the reaction while minimizing nitric acid consumption. At 60-70°C, this system achieves 90-92% conversion with >85% selectivity toward the target acid, significantly reducing over-oxidation to CO₂ compared to non-catalyzed routes [7] [8].

Oxygen-based catalytic systems offer enhanced environmental profiles. Bimetallic catalysts (e.g., Pt-Bi/C) in aqueous media facilitate selective oxidation under mild conditions (50°C, 1-3 bar O₂). These systems exploit the synergistic effect where Pt activates molecular oxygen and Bi poisons over-oxidation sites, achieving 78-82% yields without halogenated byproducts. Reaction kinetics reveal a strong pH dependence: Maintaining pH 8-9 via controlled NaOH addition prevents aldehyde decarbonylation and catalyst deactivation [2] [8]. Continuous flow microreactors further enhance mass transfer of gaseous oxygen, improving space-time yields by 3-fold compared to batch reactors [8].

Table 2: Oxidation System Performance Comparison

Oxidant SystemCatalystTemperature (°C)Selectivity (%)Key Byproducts
HNO₃ (30%)NaVO₃ (1 mol%)6588Oxalic acid, CO₂
O₂ (3 bar)Pt-Bi/C5095None detected
H₂O₂ (aq)Na₂WO₄7576Chloroacetaldehyde
Electrochemical (anodic)MnO₂ electrodes4081Chloride oxidation products

Solvent Effects on Reaction Efficiency in Multi-Step Syntheses

Solvent selection critically influences both nucleophilic substitution and oxidation steps, with dielectric constant (ε) and hydrogen bonding capacity emerging as key predictors of efficiency. In Williamson ether synthesis, polar aprotic solvents like DMF (ε=36.7) facilitate anion solvation but promote competing hydrolysis at elevated temperatures. Strategic use of toluene-DMF mixtures (4:1 v/v) balances solvation power and stability, achieving 85% yield while reducing hydrolysis to <5% [1] [3]. For oxidation steps, water emerges as the optimal solvent when employing O₂-based systems, minimizing ester hydrolysis while ensuring catalyst stability. However, nitric acid oxidations necessitate biphasic systems (water:dichloromethane, 1:1) to extract the product and prevent over-oxidation [7].

Solvent-free approaches provide notable advantages in downstream processing. Mechanochemical synthesis using ball milling achieves 80% yield in the ether formation step within 30 minutes, eliminating solvent waste and facilitating direct product crystallization. This approach reduces energy consumption by 40% compared to conventional reflux methods [1]. Post-reaction, solvent recovery via fractional distillation achieves >95% solvent recycling in toluene-based systems, significantly improving process sustainability metrics. The table below quantifies solvent performance across critical parameters:

Table 3: Solvent Performance in Multi-Step Synthesis

Solvent SystemDielectric Constant (ε)Nucleophilic Step Yield (%)Oxidation Step Yield (%)Hydrolysis Byproduct (%)
Toluene2.452Not applicable<2
DMF36.77845*15
Toluene:DMF (4:1)10.28560*4
Water80.1<582<1
Dichloromethane8.96875**8

Applicable only for HNO₃ oxidation in biphasic system*Biphasic system with water

Byproduct Minimization Through Process Parameter Optimization

Minimizing β,β'-dichlorodiethyl ether and acrylic acid dimers requires integrated approaches targeting both chemical and process design. Temperature modulation below 100°C suppresses etherification between 2-chloroethanol molecules, reducing dichloroether formation to <3 mol%. Simultaneously, controlled reactant addition strategies prevent acrylate accumulation, with syringe pumps enabling gradual introduction of sodium acrylate into 2-chloroethanol over 2-3 hours, which minimizes dimerization to <1.5% [3] [5].

Acid scavengers (e.g., triethylamine, pyridine) effectively neutralize HCl generated during ester hydrolysis, reducing acid-catalyzed side reactions. Employing 1.05 equivalents of triethylamine relative to acrylate decreases chloride-mediated decomposition by 80%. However, scavenger selection requires careful consideration: Tertiary amines may quaternize with chloro-intermediates, whereas inorganic bases (K₂CO₃) introduce water that promotes hydrolysis. Advanced purification techniques further enhance product quality:

Table 4: Purification Methods for Byproduct Removal

MethodConditionsPurity Achieved (%)Key Removed Impurities
Fractional Distillation120-125°C @ 15 mmHg96.5Dichloroether, Chloroethanol
Acid-Base Extraction5% NaHCO₃ wash / HCl ppt92.8Acrylic acid, Hydrolysis products
CrystallizationHexane:ethyl acetate (5:1)98.2Dimers, Oligomers
Continuous Flow ExtractionDI water in membrane contactor99.0Salts, Polar byproducts

Continuous flow reactors provide superior control over residence time distribution, reducing byproduct formation by 40-60% compared to batch systems. Fixed-bed reactors packed with solid acid scavengers (e.g., polymer-supported dimethylaminopyridine) enable real-time HCl removal, achieving >90% conversion with impurity levels below 0.5% [5] [8]. Process analytical technologies (PAT) such as inline FTIR allow real-time monitoring of carbonyl stretches (1710-1740 cm⁻¹), enabling immediate parameter adjustments to suppress byproduct formation during scale-up operations [1].

Properties

CAS Number

56638-07-4

Product Name

3-(2-Chloroethoxy)propanoic acid

IUPAC Name

3-(2-chloroethoxy)propanoic acid

Molecular Formula

C5H9ClO3

Molecular Weight

152.57 g/mol

InChI

InChI=1S/C5H9ClO3/c6-2-4-9-3-1-5(7)8/h1-4H2,(H,7,8)

InChI Key

WVDOQTVCVIQGQO-UHFFFAOYSA-N

SMILES

C(COCCCl)C(=O)O

Canonical SMILES

C(COCCCl)C(=O)O

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